REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([C:8](=O)[CH2:9][CH2:10][C:11]#[N:12])[CH:5]=[CH:6][CH:7]=1.CO.N>CO>[F:1][C:2]1[CH:3]=[C:4]([C:8]2[CH2:9][CH2:10][CH2:11][N:12]=2)[CH:5]=[CH:6][CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1)C(CCC#N)=O
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
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45 mL
|
Type
|
reactant
|
Smiles
|
CO.N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
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CUSTOM
|
Details
|
the filtrate evaporated
|
Type
|
CUSTOM
|
Details
|
the crude product purified by column chromatography on silica gel (ethyl acetate/toluene 1:2)
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1)C=1CCCN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.16 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 78.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |